molecular formula C26H40O8 B1678159 Neoandrographolide CAS No. 27215-14-1

Neoandrographolide

Cat. No.: B1678159
CAS No.: 27215-14-1
M. Wt: 480.6 g/mol
InChI Key: YGCYRQKJYWQXHG-RDNQFMDVSA-N
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Mechanism of Action

Target of Action

Neoandrographolide, a derivative of andrographolide, is a bioactive compound found in the plant Andrographis paniculata . It has been reported to have significant anti-inflammatory effects . The primary targets of this compound include transcription factors such as NF-κB, AP-1, HIF-1, and signaling pathways such as PI3K/Akt, MAPK, and JAK/STAT . These targets play crucial roles in inflammation and immune response.

Mode of Action

This compound interacts with its targets to suppress inflammation and cytokine expression, including TNF-α, IL-1β, and IL-6 . It has been demonstrated to inhibit TNF-α and IL-1β production in cell-based assays . Furthermore, this compound derivatives have shown promising antibacterial activity, with molecular modeling studies identifying probable binding modes on bacterial targets .

Biochemical Pathways

This compound affects several biochemical pathways. It has been reported to regulate the NF-κB signaling pathway, which plays a critical role in immune and inflammatory responses . Additionally, it has been found to inhibit GSK-3β activity and activate the Wnt/β-catenin pathway, which are involved in neuroprotection .

Pharmacokinetics

A study has reported that a dealkenylated derivative of this compound exhibited hepatoprotective properties, cholesterol synthesis and absorption inhibition, and β-glucuronidase inhibition activity . These properties suggest that modifications to the this compound structure could potentially improve its bioavailability and therapeutic efficacy.

Result of Action

The molecular and cellular effects of this compound’s action include the suppression of inflammation and cytokine expression, inhibition of bacterial growth, and neuroprotection . These effects contribute to its potential therapeutic applications in treating various diseases, including inflammatory conditions, bacterial infections, and neurodegenerative disorders.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, plant density and harvest time have been found to affect the yield and content of andrographolide, a related compound, in Andrographis paniculata Such factors could potentially also influence the production and efficacy of this compound

Chemical Reactions Analysis

Types of Reactions: Neoandrographolide undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound to enhance its bioactivity and therapeutic potential.

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The reactions are typically carried out under controlled conditions to ensure the desired product formation.

Major Products Formed: The major products formed from the reactions of this compound include various derivatives with enhanced biological activities. These derivatives are often tested for their efficacy in treating different medical conditions .

Comparison with Similar Compounds

Neoandrographolide is often compared with other diterpenoid lactones found in Andrographis paniculata, such as andrographolide, deoxyandrographolide, and 14-deoxy-11,12-didehydroandrographolide . While all these compounds share similar anti-inflammatory and antioxidant properties, this compound is unique in its ability to inhibit lipopolysaccharide-induced NO production and endothelin release . This makes it particularly effective in treating conditions associated with oxidative stress and inflammation.

List of Similar Compounds:

This compound stands out due to its unique molecular structure and specific biological activities, making it a valuable compound in both research and therapeutic applications.

Properties

IUPAC Name

4-[2-[(1R,4aS,5R,8aS)-5,8a-dimethyl-2-methylidene-5-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethyl]-2H-furan-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H40O8/c1-15-5-8-19-25(2,14-33-24-22(30)21(29)20(28)18(13-27)34-24)10-4-11-26(19,3)17(15)7-6-16-9-12-32-23(16)31/h9,17-22,24,27-30H,1,4-8,10-14H2,2-3H3/t17-,18-,19-,20-,21+,22-,24-,25+,26+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGCYRQKJYWQXHG-RDNQFMDVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCC2(C1CCC(=C)C2CCC3=CCOC3=O)C)COC4C(C(C(C(O4)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]1(CCC[C@@]2([C@@H]1CCC(=C)[C@H]2CCC3=CCOC3=O)C)CO[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H40O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80904895
Record name Neoandrographolide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80904895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

480.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27215-14-1
Record name Neoandrographolide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=27215-14-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Neoandrographolide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027215141
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Neoandrographolide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80904895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NEOANDROGRAPHOLIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XBY0Z806J2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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